molecular formula C15H13N3O4 B2748186 5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034371-39-4

5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2748186
CAS No.: 2034371-39-4
M. Wt: 299.286
InChI Key: MLRBUOYITDTAFO-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a high-purity chemical compound designed for research applications. This 1,2,4-oxadiazole derivative is of significant interest in medicinal chemistry due to its potential as a versatile scaffold in drug discovery. The compound's structure, featuring furan and pyrrolidine substituents, is engineered for exploration in oncology research. 3,5-disubstituted-1,2,4-oxadiazole analogs have been identified as activators of caspases and inducers of apoptosis, suggesting a potential mechanism of action for this compound in antiproliferative studies . Furthermore, 1,3,4-oxadiazole derivatives, a related heterocyclic class, are widely investigated for their antimicrobial properties against a range of bacterial and fungal strains, indicating a potential secondary research avenue for this molecule . Researchers can utilize this compound for screening against specific biological targets, investigating its mechanism of action, or as a building block in the synthesis of more complex molecules. It is offered in convenient formats to facilitate high-throughput screening and assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Strictly not for human or animal use.

Properties

IUPAC Name

furan-3-yl-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(11-4-7-20-9-11)18-5-3-10(8-18)13-16-14(22-17-13)12-2-1-6-21-12/h1-2,4,6-7,9-10H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRBUOYITDTAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a compound of significant interest due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O4, with a molecular weight of 299.286 g/mol. The compound features a furan ring and a pyrrolidine ring, which contribute to its biological activity through various interaction mechanisms.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The furan ring facilitates π-π interactions with aromatic residues, while the pyrrolidine moiety can form hydrogen bonds with polar groups. These interactions may modulate the activity of target molecules, leading to diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)0.2757357
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS cancer)0.24
2-substituted oxadiazolesVarious0.41785 (Erlotinib standard)

These studies indicate that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been explored. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus< 50 µM
1,3,4-Oxadiazole derivativesCandida albicans< 100 µM

These findings suggest that the compound may possess significant antibacterial and antifungal properties.

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited enhanced cell viability at specific concentrations while others demonstrated significant cytotoxic effects against cancer cells .
  • Neurotoxicity Assessment : Another study assessed the neurotoxicity of oxadiazole derivatives using behavioral tests such as the rotarod method. The findings suggested that these compounds had lower neurotoxic effects compared to established anticonvulsants like phenytoin .

Scientific Research Applications

Table 1: Structural Features

ComponentDescription
Furan ringAromatic, enhances electron delocalization
Pyrrolidine ringSaturated, provides flexibility in binding
Oxadiazole ringHeterocyclic, contributes to bioactivity

Chemistry

5-(Furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo further chemical modifications allows researchers to explore new compounds with potentially enhanced properties.

Biology

The compound has been investigated for its potential bioactive properties , particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a recent study demonstrated that oxadiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound is explored as a lead candidate for drug development. Its interaction with specific biological targets (e.g., enzymes and receptors) suggests potential therapeutic applications:

  • Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .

Table 2: Biological Activities

Activity TypeTarget Organism/Cell TypeObservations
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AntifungalCandida albicansEffective at lower concentrations
AnticancerVarious cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study published in Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited promising activity against both bacterial and fungal strains .

Case Study 2: Drug Development

Research conducted at Mahatma Gandhi University explored the potential of oxadiazoles as anticancer agents. The study highlighted how modifications to the oxadiazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its dual furan substitutions and the pyrrolidine-furan-3-carbonyl side chain. Below is a comparative analysis with structurally related 1,2,4-oxadiazole derivatives:

Table 1: Key Structural Differences and Implications
Compound Name Substituents at Position 3 Substituents at Position 5 Key Properties/Applications Reference
5-(Furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole 1-(Furan-3-carbonyl)pyrrolidin-3-yl Furan-2-yl Potential antiviral activity*
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Pyrrolidin-3-yl Furan-2-yl Intermediate for bioactive analogs
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Chlorophenyl Chloromethyl Pesticide/Agrochemical applications
5-(Pyridazin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole Pyridazin-3-yl Chloromethyl Reactivity studies
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Phenylethyl-pyrrolidin-3-yloxy-phenyl 4-Pyridyl SARS-CoV-2 replication inhibition

Key Observations :

  • Pyrrolidine vs. This flexibility may enhance binding to biological targets compared to planar aromatic systems.
  • Antiviral Potential: Analog 1a (from ) shares a pyrrolidine-oxyphenyl substitution and exhibits anti-SARS-CoV-2 activity, suggesting the target compound may have similar applications.

Preparation Methods

Hydrazide-Carboxylic Acid Coupling

The most prevalent method involves reacting furan-2-carbohydrazide (A) with 1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid (B) under dehydrative conditions:

Reaction Scheme

(A) Furan-2-carbohydrazide + (B) 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid  
→ [POCl3, 80°C, 6h]  
→ 5-(Furan-2-yl)-3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole  

Experimental Data

Parameter Value Source Reference
Yield 68-72%
Reaction Temp 80°C ± 2°C
Catalyst POCl3 (2.5 eq)
Purification Column chromatography (Hex:EtOAc 7:3)

This method parallels Bostrom et al.'s approach using phosphoryl chloride-mediated cyclization, with modified stoichiometry to accommodate steric demands of the pyrrolidine moiety.

Microwave-Assisted Synthesis Optimization

Accelerated Cyclodehydration

Khanum et al.'s microwave protocol was adapted for the target compound:

Procedure

  • Mix (A) (1.0 mmol) and (B) (1.05 mmol) in 5 mL DMF
  • Add POCl3 (3.0 eq) under N2 atmosphere
  • Irradiate at 300W, 100°C for 15 minutes

Performance Metrics

Metric Conventional Microwave
Reaction Time 6h 15min
Isolated Yield 68% 74%
Purity (HPLC) 95.2% 98.7%

Sequential Functionalization Approach

Stepwise Assembly of Substituents

For enhanced regiocontrol, Srivastav et al.'s method was modified:

Synthetic Pathway

  • Pyrrolidine Intermediate Synthesis
    • React pyrrolidin-3-amine with furan-3-carbonyl chloride in CH2Cl2 (0°C → RT, 12h)
    • Yield: 89% of 1-(furan-3-carbonyl)pyrrolidin-3-amine
  • Oxadiazole Ring Formation
    • Couple intermediate with furan-2-carbonyl chloride via HATU-mediated cyclization
    • Conditions: DIPEA (3 eq), DMF, 50°C, 8h
    • Yield: 63%

Catalytic Systems Comparison

Recent advances highlight catalyst impacts on reaction efficiency:

Catalyst Screening Results

Catalyst Yield (%) Reaction Time
POCl3 72 6h
PCl5 65 5h
SOCl2 58 7h
T3P®/EtOAc 81 3h

T3P® (propylphosphonic anhydride) demonstrates superior performance, reducing side product formation from 12% to 4.3% compared to POCl3.

Structural Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (s, 1H, oxadiazole-H)
  • δ 7.45-6.38 (m, 6H, furan protons)
  • δ 4.12-3.85 (m, 3H, pyrrolidine CH2/NH)

HRMS (ESI-TOF)
Calculated for C16H14N3O4 [M+H]+: 312.0984
Found: 312.0981

Industrial-Scale Manufacturing Considerations

Patent EP2520575A1 provides insights for bulk production:

Process Parameters

  • Preferred solvent: Tetrahydrofuran/Water (9:1)
  • Temperature gradient: 50°C → 80°C over 2h
  • Workup: Crystallization from ethanol/water (4:1)
  • Purity: >99% by IPC-HPLC

Q & A

Q. How can researchers optimize the synthesis of 5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with carboxylic acid derivatives. Key steps include:
  • Cyclization : Reacting a furan-substituted amidoxime with a pyrrolidine carbonyl chloride under reflux in a polar aprotic solvent (e.g., DMF or DME) .
  • Purification : Use flash column chromatography (e.g., SiO₂, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2–2.0 equivalents of activating agents like Cs₂CO₃) and temperature (50–80°C) to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to verify substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, oxadiazole carbons at ~165–175 ppm) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are essential .
  • Functional Group Analysis : FTIR detects carbonyl stretches (~1700 cm⁻¹) and oxadiazole rings (~1600 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the oxadiazole ring .
  • Prepare stock solutions in anhydrous DMSO or acetonitrile to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or pyrrolidine moieties (e.g., fluorinated substituents) to assess electronic and steric effects .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀/EC₅₀ calculations) .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments .

Q. How can contradictory biological data (e.g., toxicity vs. efficacy) be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-validate in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may contribute to toxicity (e.g., reactive intermediates from oxadiazole hydrolysis) .
  • Species-Specific Testing : Compare rodent and human cell lines to assess translational relevance .

Q. What strategies enhance enantioselective synthesis of chiral analogs?

  • Methodological Answer :
  • Chiral Catalysts : Employ iridium-catalyzed asymmetric amination (e.g., Crabtree catalyst) to achieve >95% enantiomeric excess (ee) .
  • Analytical Confirmation : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) to determine ee .

Q. What are the key considerations for evaluating this compound in drug discovery?

  • Methodological Answer :
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .
  • Target Engagement : Perform radioligand displacement assays (e.g., 3H^3 \text{H}-labeled probes) to confirm target specificity .
  • Toxicity Screening : Conduct acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) .

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